molecular formula C12H13ClFNO2 B8130512 2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid hydrochloride

2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid hydrochloride

Cat. No.: B8130512
M. Wt: 257.69 g/mol
InChI Key: XOLOQZLOMBNYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid hydrochloride involves several steps. One common method includes the reaction of 2-fluorobenzoic acid with 1,2,3,6-tetrahydropyridine under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound. Industrial production methods may involve bulk custom synthesis and procurement to meet research demands .

Chemical Reactions Analysis

2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies to understand the interactions between small molecules and biological targets.

    Medicine: It is used in preclinical research to investigate potential therapeutic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of the research .

Comparison with Similar Compounds

2-Fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid hydrochloride can be compared with other similar compounds, such as:

The presence of the fluorine atom in this compound makes it unique and may enhance its stability and reactivity in certain chemical reactions .

Properties

IUPAC Name

2-fluoro-4-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2.ClH/c13-11-7-9(1-2-10(11)12(15)16)8-3-5-14-6-4-8;/h1-3,7,14H,4-6H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLOQZLOMBNYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC(=C(C=C2)C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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